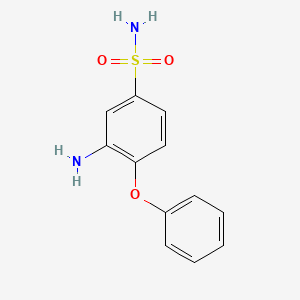

Benzenesulfonamide, 3-amino-4-phenoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

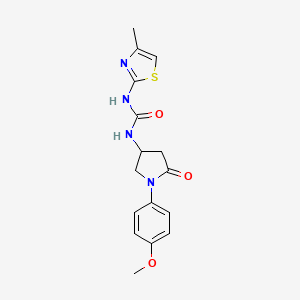

“Benzenesulfonamide, 3-amino-4-phenoxy-” is a chemical compound. It is a derivative of benzenesulfonamide, which is a class of compounds that have been widely used in medicine and as pesticides .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be confirmed by various methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can be analyzed by X-ray diffraction (XRD), and the optimized structure of the molecule can be calculated by Density Functional Theory (DFT) .科学的研究の応用

Anticancer Activity

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They act by inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . This inhibition can lead to the discovery of novel antiproliferative agents. For instance, certain derivatives have shown significant inhibitory effects against breast cancer cell lines, with high selectivity compared to normal cell lines .

Antimicrobial Properties

These compounds also exhibit antimicrobial properties . The same mechanism that contributes to their anticancer activity, the inhibition of carbonic anhydrase, can also make them effective against microbial infections. This dual functionality makes them valuable in the development of new treatments that can address both cancer and microbial infections .

Enzyme Inhibition

The selective inhibition of carbonic anhydrase IX over carbonic anhydrase II by benzenesulfonamide derivatives is a key area of research. This selectivity is crucial for designing therapeutic agents that target specific enzymes without affecting others, thereby reducing potential side effects .

Apoptosis Induction

Some benzenesulfonamide derivatives can induce apoptosis in cancer cells. For example, one derivative was found to increase annexin V-FITC percent by 22-fold compared to control, indicating its potential to trigger programmed cell death in cancer cells .

Cellular Uptake Studies

Understanding how these compounds are taken up by cells is vital for their development as drugs. High-performance liquid chromatography (HPLC) methods are used to study the cellular uptake of active compounds on cancer cell lines, providing insights into their effectiveness and mechanisms of action .

Hybridization with Other Pharmacological Agents

Hybridization of benzenesulfonamide with other pharmacological agents, such as triazoles, has been explored to create more potent therapeutic candidates. These hybrids can possess a wide spectrum of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .

作用機序

Target of Action

The primary targets of Benzenesulfonamide, 3-amino-4-phenoxy- are the Tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases (RTKs) and Carbonic Anhydrase IX (CA IX) . TrkA is a potential target for glioblastoma (GBM) treatment , while CA IX is overexpressed in many solid tumors .

Mode of Action

Benzenesulfonamide analogs interact with their targets by inhibiting their activities. They have been identified as kinase inhibitors with promising anticancer properties . The mode of interaction of benzenesulfonamides with TrkA was predicted by docking and structural analysis . They also inhibit CA IX, which can be a useful target for discovering novel antiproliferative agents .

Biochemical Pathways

The inhibition of TrkA and CA IX affects the biochemical pathways related to cell proliferation and tumor growth. Changes in gene expression cause uncontrolled cell proliferation and consequently tumor hypoxia . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .

Pharmacokinetics

Admet profiling was performed for all compounds to calculate the drug likeness property .

Result of Action

The inhibition of TrkA and CA IX by Benzenesulfonamide, 3-amino-4-phenoxy- results in significant anticancer effects. The compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, they showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .

Safety and Hazards

将来の方向性

The future directions in the research of benzenesulfonamide derivatives include the design and synthesis of new derivatives with potential anticancer and antimicrobial activities . The selective inhibition of CA IX is considered a promising target for the discovery of novel antiproliferative agents .

特性

IUPAC Name |

3-amino-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H,13H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJNTNSYBPJURZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, 3-amino-4-phenoxy- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)

![1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2356232.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2356235.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2356237.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2356244.png)

![4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B2356249.png)

![2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2356250.png)